An In-depth Technical Guide to 4-Methylcatechol-O,O-diacetic acid (CAS 5458-76-4)
An In-depth Technical Guide to 4-Methylcatechol-O,O-diacetic acid (CAS 5458-76-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methylcatechol-O,O-diacetic acid (CAS 5458-76-4), a derivative of 4-methylcatechol. While specific research on this compound is limited, this document synthesizes available data and provides expert insights into its physicochemical properties, potential synthesis methodologies, analytical characterization, and prospective applications in research and drug development. The guide draws logical inferences from the known characteristics of its parent compound, 4-methylcatechol, and the functional properties of its diacetic acid moieties.
Introduction and Chemical Identity
4-Methylcatechol-O,O-diacetic acid, with the CAS number 5458-76-4, is an organic compound featuring a catechol structure.[1] This core is characterized by two hydroxyl groups on adjacent carbon atoms of a benzene ring, further substituted with a methyl group and two O-linked acetic acid moieties.[1] The presence of both polar hydroxyl and carboxylic acid groups suggests good water solubility.[1] This compound is also known by several synonyms, including 2,2'-((4-Methyl-1,2-phenylene)bis(oxy))diacetic acid and 2,2'-[(4-Methylbenzene-1,2-diyl)bis(oxy)]diacetic acid.[1]
The structural combination of a catechol backbone, known for its redox activity and role as a metabolite of various bioactive compounds, with the chelating power of diacetic acid groups, positions this molecule as a compound of interest for various biochemical and pharmaceutical applications.[1][2]
Physicochemical Properties
A summary of the known physicochemical properties of 4-Methylcatechol-O,O-diacetic acid is presented in the table below. It is important to note that comprehensive analytical data for this specific compound is not widely available, with some suppliers indicating they do not perform detailed analysis.[3]
| Property | Value | Source |
| CAS Number | 5458-76-4 | [1] |
| Molecular Formula | C₁₁H₁₂O₆ | [1] |
| Molecular Weight | 240.21 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| Melting Point | 176-178°C | [4] |
Synthesis and Purification
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 4-Methylcatechol-O,O-diacetic acid.
Step-by-Step Hypothetical Protocol
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Deprotonation: 4-Methylcatechol is dissolved in a suitable solvent, and a base is added to deprotonate the hydroxyl groups, forming a more nucleophilic phenoxide.
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Nucleophilic Substitution: A haloacetic acid is then added to the reaction mixture. The phenoxide ions act as nucleophiles, attacking the electrophilic carbon of the haloacetic acid and displacing the halide to form the ether linkages.
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Work-up: After the reaction is complete, the mixture is acidified to protonate the carboxylic acid groups, causing the product to precipitate out of the solution.
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Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system.
Analytical Characterization
Due to the limited availability of specific analytical data for 4-Methylcatechol-O,O-diacetic acid, this section outlines the expected spectroscopic characteristics based on its structure. Researchers synthesizing this compound should perform the following analyses for structural confirmation.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the benzene ring. - A singlet for the methyl group protons. - Singlets for the methylene protons of the two acetic acid groups. - A broad singlet for the acidic protons of the carboxylic acids. |
| ¹³C NMR | - Peaks corresponding to the aromatic carbons. - A peak for the methyl carbon. - Peaks for the methylene carbons of the acetic acid groups. - Peaks for the carbonyl carbons of the carboxylic acids. |
| Infrared (IR) Spectroscopy | - A broad O-H stretch from the carboxylic acids. - C=O stretching from the carboxylic acids. - C-O stretching from the ether linkages. - Aromatic C-H and C=C stretching. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (240.21 g/mol ). - Fragmentation patterns consistent with the loss of carboxylic acid groups and other fragments of the molecule. |
Potential Applications and Biological Activity
While direct studies on the biological activity of 4-Methylcatechol-O,O-diacetic acid are scarce, its potential can be inferred from its structural components.
Chelating Agent
The presence of the diacetic acid groups strongly suggests that this compound can act as a chelating agent, forming stable complexes with metal ions.[1] This property is valuable in various applications, including:
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Analytical Chemistry: As a reagent for the determination of metal ions.
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Biochemistry: To control the concentration of free metal ions in biological systems.
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Drug Development: As a component of metal-scavenging drugs or as a carrier for metal-based therapeutics.
Based on the 4-Methylcatechol Moiety
The parent compound, 4-methylcatechol, has been the subject of more extensive research and has demonstrated a range of biological activities. It is a metabolite of flavonoids and has been shown to be more potent than aspirin in its antiplatelet effects.[2] It is important to note that the derivatization to the diacetic acid will alter the biological properties, and the following should be considered as areas for further investigation for the title compound.
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Neuroprotective Effects: 4-Methylcatechol is a potent stimulator of endogenous nerve growth factor (NGF) synthesis and has shown therapeutic effects on experimental diabetic neuropathy. It has also been shown to ameliorate chronic pain and depression-like behavior by inducing brain-derived neurotrophic factor (BDNF).
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Antiplatelet Activity: 4-Methylcatechol has demonstrated strong antiplatelet potential, with a major mechanism being the interference with cyclooxygenase-thromboxane synthase coupling.[2]
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Antioxidant Properties: As a catechol, 4-methylcatechol possesses antioxidant properties.[5]
The addition of the diacetic acid groups could potentially modulate the bioavailability, cell permeability, and overall pharmacological profile of the 4-methylcatechol core.
Signaling Pathway Hypothesis
Caption: Hypothesized signaling pathway based on the activity of 4-methylcatechol.
Safety and Handling
General safety precautions should be taken when handling 4-Methylcatechol-O,O-diacetic acid. Based on available information, the following GHS hazard statements apply: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[4]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Ventilation: Use only in a well-ventilated area.
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Handling: Avoid breathing dust. Wash hands thoroughly after handling.
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Storage: Store in a well-ventilated place. Keep container tightly closed.
Conclusion
4-Methylcatechol-O,O-diacetic acid is a compound with interesting potential stemming from its catechol structure and chelating diacetic acid groups. While there is a clear need for more dedicated research to fully elucidate its properties and biological activities, this guide provides a solid foundation for researchers and drug development professionals. The insights into its synthesis, expected analytical profile, and potential applications derived from its structural motifs should encourage further investigation into this promising molecule.
References
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Takeuchi, R., et al. (1998). The therapeutic effects of 4-methylcatechol, a stimulator of endogenous nerve growth factor synthesis, on experimental diabetic neuropathy in rats. PubMed. [Link]
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Vrzal, R., et al. (2022). The Antiplatelet Effect of 4-Methylcatechol in a Real Population Sample and Determination of the Mechanism of Action. MDPI. [Link]
- Google Patents. (2014).
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Wikipedia. 4-Methylcatechol. [Link]
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The Good Scents Company. 4-methyl catechol. [Link]
Sources
- 1. CAS 5458-76-4: 4-Methylcatechol-O,O-diacetic acid [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-METHYLCATECHOL-O,O-DIACETIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-METHYLCATECHOL-O,O-DIACETIC ACID | 5458-76-4 [chemicalbook.com]
- 5. The therapeutic effects of 4-methylcatechol, a stimulator of endogenous nerve growth factor synthesis, on experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
